N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes acetylation to introduce the acetyl group at the 5-position This intermediate is then reacted with an appropriate ethylating agent to form the 2-(5-acetylthiophen-2-yl)ethyl derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thiophene ring can engage in aromatic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 5-bromo-2-acetylthiophene share structural similarities.
Triazole Derivatives: Compounds such as 1-methyl-1H-1,2,3-triazole-4-carboxamide and 1-ethyl-1H-1,2,3-triazole-4-carboxamide are structurally related.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 287.36 g/mol
- CAS Number : 2034272-60-9
The compound features a triazole ring, an acetylthiophene moiety, and a carboxamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial step includes the formation of the triazole ring through a cycloaddition reaction with azides and alkynes. This is followed by the introduction of the acetylthiophene group via alkylation processes. The final step involves amidation to produce the carboxamide functionality.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific pathways associated with cell death. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through cell cycle arrest.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that a related triazole compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity .
- Anticancer Research : In a study featured in Cancer Letters, a triazole derivative was shown to inhibit tumor growth in mouse models by inducing apoptosis through mitochondrial pathways .
- Inflammation Models : Research published in Pharmacology Reports demonstrated that triazole compounds significantly reduced edema in animal models by inhibiting COX enzymes .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, leading to alterations in signaling pathways associated with cell growth, apoptosis, and inflammation.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(17)11-4-3-9(19-11)5-6-13-12(18)10-7-16(2)15-14-10/h3-4,7H,5-6H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGAOYXKXSEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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